Application: “1-Benzylamino-4,4,4-trifluoro-butan-2-ol” is a chemical compound used in organic chemistry.
Results or Outcomes: The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist.
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol is a fluorinated compound characterized by a trifluoromethyl group attached to a butanol structure. Its molecular formula is C11H12F3N, and it features a benzylamino moiety that enhances its biological activity and solubility in organic solvents. The presence of three fluorine atoms contributes to its unique chemical properties, such as increased lipophilicity and potential for diverse interactions in biological systems.
There is no documented information regarding a specific mechanism of action for 1-Benzylamino-4,4,4-trifluoro-butan-2-ol in biological systems.
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol exhibits notable biological activities, particularly in medicinal chemistry. Its structural components suggest potential applications as:
Several synthetic routes have been documented for the preparation of 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol:
This compound has potential applications across various fields:
Interaction studies focusing on 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol have indicated its ability to form complexes with various biological targets. These studies often involve:
Several compounds share structural similarities with 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Amino-3-(benzylamino)-4,4,4-trifluorobutan-2-ol | Contains additional amino group | Potentially enhanced biological activity |
| Trifluoroethanol | Simple alcohol with trifluoromethyl group | Less complex; primarily used as a solvent |
| 1-(Phenylamino)-4,4,4-trifluorobutan-2-ol | Similar amine structure but with a phenyl instead of benzyl | Different electronic properties due to phenyl ring |
The uniqueness of 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol lies in its combination of a trifluoromethyl group and a benzylamine moiety, which may enhance both its solubility and biological activity compared to similar compounds.